

13C NMR analysis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole derivatives

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-4,5-dimethylthiazole

CAS No.: 689738-57-6

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An In-Depth Guide to the ¹³C NMR Analysis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole Derivatives

Application Note

Introduction: The Significance of Thiazoles and NMR in Drug Discovery

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The synthesis of novel thiazole derivatives, such as **2-(2-Chlorophenyl)-4,5-dimethylthiazole**, is a critical activity in drug development programs.[2] Consequently, unambiguous structural elucidation is paramount to confirm the identity, purity, and stability of these synthesized compounds.

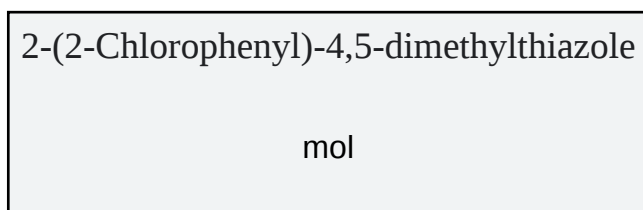
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules.[3][4] While ¹H NMR provides valuable information about

the proton environment, ^{13}C NMR spectroscopy offers a direct and highly sensitive method for probing the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, providing a definitive "fingerprint" of the molecular structure.

This guide provides a detailed technical overview and a robust protocol for the ^{13}C NMR analysis of **2-(2-Chlorophenyl)-4,5-dimethylthiazole** derivatives. It is designed for researchers, chemists, and quality control scientists involved in the synthesis and characterization of heterocyclic compounds.

Foundational Principles: Interpreting the ^{13}C NMR Spectrum

Understanding the expected chemical shifts (δ) for the target molecule is crucial for accurate spectral interpretation. The electronic environment of each carbon atom is influenced by factors such as hybridization, electronegativity of adjacent atoms, and resonance effects. For **2-(2-Chlorophenyl)-4,5-dimethylthiazole**, we can predict the approximate regions for each carbon signal.



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Caption: Molecular structure with standardized carbon numbering.

Causality Behind Chemical Shifts:

- Thiazole Ring Carbons:
 - C2 ($\delta \approx 165\text{-}170$ ppm): This carbon is positioned between two electronegative heteroatoms (nitrogen and sulfur), causing significant deshielding and a characteristic downfield shift.^[5] Its quaternary nature often results in a signal of lower intensity.

- C4 ($\delta \approx 148-152$ ppm): Attached to a methyl group and part of a C=N bond, this carbon is also significantly deshielded.
- C5 ($\delta \approx 128-135$ ppm): Bonded to a methyl group and adjacent to the sulfur atom, its chemical shift is typically upfield relative to C4. The presence of substituents can significantly influence the final shift.[5]
- 2-(2-Chlorophenyl) Group Carbons:
 - C1' ($\delta \approx 130-134$ ppm): The ipso-carbon, directly attached to the thiazole ring. Its chemical shift is influenced by the electronic effects of the heterocyclic system.
 - C2' ($\delta \approx 132-136$ ppm): This carbon is directly attached to the highly electronegative chlorine atom, resulting in a downfield shift due to the inductive effect.
 - C3', C4', C5', C6' ($\delta \approx 127-131$ ppm): These aromatic carbons appear in the typical aromatic region. Their precise shifts are modulated by the positions relative to the chlorine atom and the point of attachment to the thiazole ring.
- Methyl Group Carbons:
 - C4-CH₃ & C5-CH₃ ($\delta \approx 10-20$ ppm): These sp³-hybridized carbons are highly shielded and appear in the far upfield region of the spectrum, consistent with aliphatic carbons.[6] A study of a related 4-methyl-2,3-dihydrothiazole showed the methyl carbon signal at $\delta = 13.78$ ppm.[7][8]

Predicted ¹³C NMR Data Summary

The following table summarizes the expected chemical shift ranges for the title compound class. This serves as a predictive guide for spectral assignment.

Carbon Atom(s)	Hybridization	Predicted Chemical Shift (δ , ppm)	Rationale & Notes
C2	sp ²	165 - 170	Between N and S; highly deshielded. Quaternary (low intensity).
C4	sp ²	148 - 152	Part of C=N bond, substituted with -CH ₃ . Quaternary (low intensity).
C5	sp ²	128 - 135	Adjacent to S, substituted with -CH ₃ . Quaternary (low intensity).
C1'	sp ² (Aromatic)	130 - 134	Ipsso-carbon attached to thiazole. Quaternary (low intensity).
C2'	sp ² (Aromatic)	132 - 136	Attached to electronegative Cl.
C3', C4', C5', C6'	sp ² (Aromatic)	127 - 131	Standard aromatic region; specific shifts depend on position.
C4-CH ₃ , C5-CH ₃	sp ³	10 - 20	Aliphatic carbons; highly shielded.

Detailed Experimental Protocol

This protocol provides a self-validating system for acquiring high-quality, reproducible ¹³C NMR spectra.

Caption: Standard workflow for ¹³C NMR analysis.

A. Sample Preparation

- Analyte Weighing: Accurately weigh 20-50 mg of the purified **2-(2-Chlorophenyl)-4,5-dimethylthiazole** derivative.
 - Expertise Note: ^{13}C NMR is an insensitive technique compared to ^1H NMR. A higher concentration is required to obtain a good signal-to-noise ratio (S/N) in a reasonable timeframe, especially for quaternary carbons.[9][10]
- Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a preferred solvent due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak.[9]
- Internal Standard: Use a solvent that contains tetramethylsilane (TMS, 0.03% v/v) as the internal chemical shift reference ($\delta = 0.00$ ppm).
- Solubilization & Transfer: Vortex the sample gently until the solid is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] The final sample volume should be ~0.6 mL, corresponding to a height of about 4-5 cm in the tube.[10]

B. Instrument & Acquisition Parameters

These parameters are based on a typical 400 MHz (^{13}C at 100 MHz) or 500 MHz (^{13}C at 125 MHz) spectrometer.

- Experiment Setup: Load a standard $^{13}\text{C}\{^1\text{H}\}$ experiment (e.g., zgpg30 on Bruker systems), which utilizes a 30° pulse angle and proton decoupling.
 - Expertise Note: Proton decoupling collapses ^{13}C - ^1H coupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and enhances S/N via the Nuclear Overhauser Effect (NOE).[6]
- Acquisition Parameters:
 - Number of Scans (NS): Set NS to 1024. This can be increased for dilute samples or to improve the visibility of weak quaternary carbon signals.

- Relaxation Delay (D1): Set D1 to 2.0 seconds.
- Expertise Note: Quaternary carbons have longer relaxation times. A sufficient delay (D1) is crucial to allow these carbons to fully relax between pulses, preventing signal saturation and ensuring more accurate integration (though integration is not typically quantitative in standard ^{13}C spectra). For fully quantitative results, a much longer D1 (5x the longest T1) and a 90° pulse angle would be required.
- Spectral Width (SW): Set to ~ 240 ppm (e.g., from -10 to 230 ppm) to ensure all expected signals are captured.
- Acquisition: After inserting the sample, locking on the deuterium signal of CDCl_3 , and shimming the magnetic field for homogeneity, start the acquisition (zg).

C. Data Processing

- Fourier Transformation: Apply an exponential multiplication with a line-broadening factor (LB) of 1.0-2.0 Hz to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation (efp).[\[11\]](#)
- Correction: Perform automatic or manual phase correction (apk) and baseline correction to ensure all peaks are upright and start from a flat baseline.
- Referencing: Calibrate the spectrum by setting the CDCl_3 solvent peak to its known chemical shift of δ 77.16 ppm.[\[12\]](#) This ensures accuracy and comparability across different experiments.
- Peak Picking: Identify all genuine peaks and label their chemical shifts. Pay close attention to low-intensity signals in the downfield region, which are likely the quaternary carbons.

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